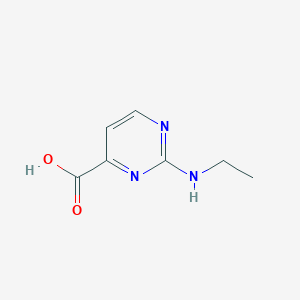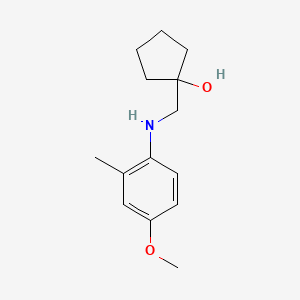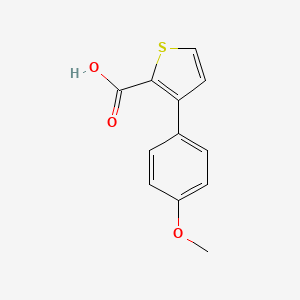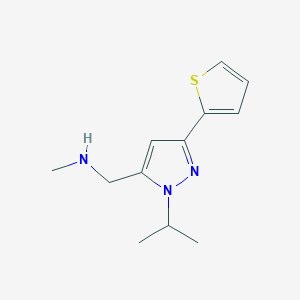
2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid is a synthetic organic compound featuring a cyclobutane ring, which is a four-membered carbon ring The presence of the thiomorpholine moiety, a sulfur-containing heterocycle, adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid typically involves a multi-step process. One common method is the [2 + 2] cycloaddition reaction, where a cyclobutane ring is formed by the reaction of two alkenes or an alkene and a ketene . The thiomorpholine moiety can be introduced through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with a cyclobutane precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cycloaddition and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutane ring and thiomorpholine moiety can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the thiomorpholine moiety, making it less versatile in certain applications.
Thiomorpholine derivatives: These compounds contain the thiomorpholine ring but lack the cyclobutane structure, affecting their chemical properties and reactivity.
Uniqueness
2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the thiomorpholine moiety. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H19NO2S |
|---|---|
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
2-(2,3-dimethylthiomorpholin-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2S/c1-7-8(2)15-6-5-12(7)10-4-3-9(10)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
VDZDFYKZTMXAKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(SCCN1C2CCC2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



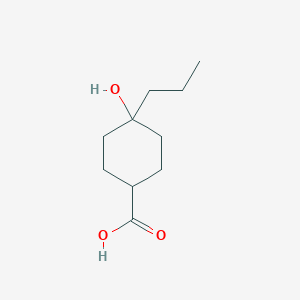
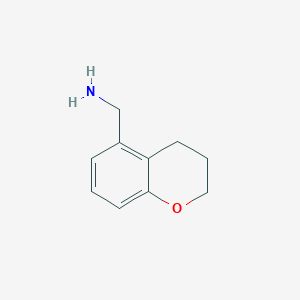


![[2,3'-Bipyridin]-3-ylmethanamine](/img/structure/B13345628.png)
